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Compound of Interest

Compound Name:
3-tert-Butylsulfanyl-pyridine-2-

carbonitrile

Cat. No.: B016106 Get Quote

An in-depth analysis of the spectroscopic data for 3-tert-Butylsulfanyl-pyridine-2-carbonitrile
reveals key structural features and provides a basis for its characterization. This technical

guide presents a summary of available spectroscopic data, outlines a plausible experimental

protocol for its synthesis, and offers visualizations to clarify the experimental workflow. While a

complete, published set of spectral data from a single source is not readily available in the

public domain, this guide synthesizes information from commercial suppliers and analogous

chemical structures to provide a comprehensive overview for researchers, scientists, and drug

development professionals.

Physicochemical Properties
Basic physical and chemical properties of 3-tert-Butylsulfanyl-pyridine-2-carbonitrile are

summarized in Table 1. This data is crucial for handling, storage, and experimental design.

Table 1: Physicochemical Data of 3-tert-Butylsulfanyl-pyridine-2-carbonitrile
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Property Value

Molecular Formula C₁₀H₁₂N₂S

Molecular Weight 192.28 g/mol

CAS Number 178811-40-0

Appearance Solid

Melting Point 38.3-38.6 °C

Boiling Point 322.7 °C at 760 mmHg

Density 1.11 g/cm³

Solubility Dichloromethane, Ethyl Acetate

Spectroscopic Data
A comprehensive spectroscopic analysis is essential for the unambiguous identification and

characterization of 3-tert-Butylsulfanyl-pyridine-2-carbonitrile. The expected spectral data,

based on its chemical structure, are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the

aromatic protons of the pyridine ring and the aliphatic protons of the tert-butyl group.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the

molecule, with characteristic shifts for the pyridine ring carbons, the nitrile carbon, and the

carbons of the tert-butyl group.

Note: Experimentally obtained NMR data for this specific compound is not publicly available.

The expected chemical shifts are based on computational predictions and analysis of similar

structures.

Infrared (IR) Spectroscopy
The IR spectrum is predicted to exhibit characteristic absorption bands for the functional groups

present in the molecule.
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Table 2: Predicted IR Absorption Bands

Functional Group Wavenumber (cm⁻¹)

C≡N (Nitrile) ~2220-2240

C-H (Aromatic) ~3000-3100

C-H (Aliphatic) ~2850-3000

C=C, C=N (Pyridine ring) ~1400-1600

C-S ~600-800

Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The expected molecular

ion peak [M]⁺ would be observed at m/z 192.28. Fragmentation patterns would likely involve

the loss of the tert-butyl group and other characteristic fragments of the pyridine ring.

Experimental Protocols
While a specific, detailed synthesis protocol for 3-tert-Butylsulfanyl-pyridine-2-carbonitrile is

not widely published, a plausible synthetic route can be devised based on common organic

chemistry reactions. A potential method involves the nucleophilic aromatic substitution of a

suitable pyridine precursor.

Proposed Synthesis of 3-tert-Butylsulfanyl-pyridine-2-
carbonitrile
Reaction: 3-Halo-pyridine-2-carbonitrile with sodium tert-butylthiolate.

Reagents and Materials:

3-Bromo-pyridine-2-carbonitrile (or 3-Chloro-pyridine-2-carbonitrile)

Sodium tert-butylthiolate (can be prepared in situ from tert-butylthiol and a strong base like

sodium hydride)
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Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Tetrahydrofuran (THF))

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

In a round-bottom flask under an inert atmosphere, dissolve 3-bromo-pyridine-2-carbonitrile

in the chosen anhydrous solvent.

Add sodium tert-butylthiolate to the solution portion-wise at room temperature.

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and

monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, quench the reaction with water and extract the product with a suitable

organic solvent (e.g., ethyl acetate).

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

Purify the crude product by column chromatography on silica gel to obtain pure 3-tert-
Butylsulfanyl-pyridine-2-carbonitrile.

Characterization: The identity and purity of the synthesized compound should be confirmed

using the spectroscopic methods outlined above (¹H NMR, ¹³C NMR, IR, and Mass

Spectrometry).

Visualizations
To further clarify the proposed experimental workflow, a diagram generated using Graphviz is

provided below.
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Caption: Proposed synthesis workflow for 3-tert-Butylsulfanyl-pyridine-2-carbonitrile.

Disclaimer: The provided spectroscopic data and experimental protocol are based on chemical

principles and data for analogous compounds. Experimental validation is required for

confirmation.

To cite this document: BenchChem. [Spectroscopic data of 3-tert-Butylsulfanyl-pyridine-2-
carbonitrile]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b016106#spectroscopic-data-of-3-tert-butylsulfanyl-
pyridine-2-carbonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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